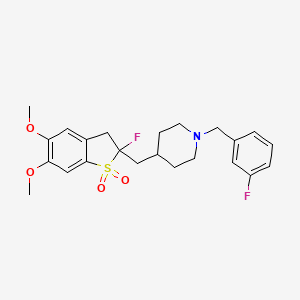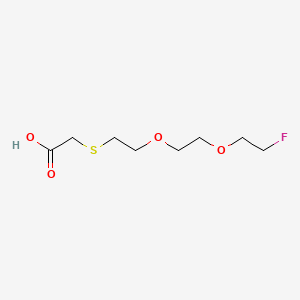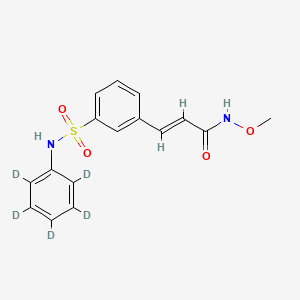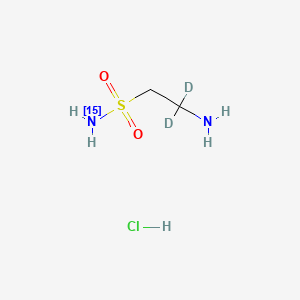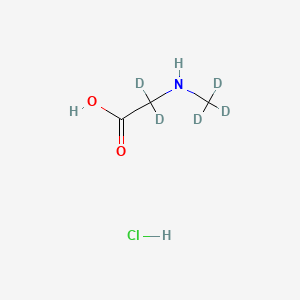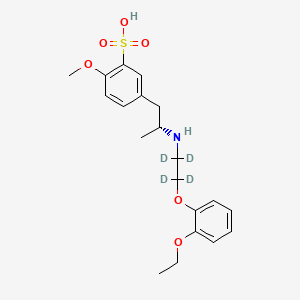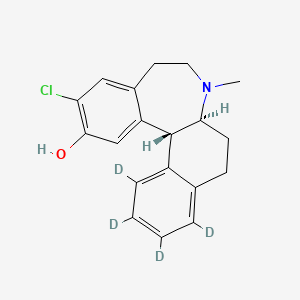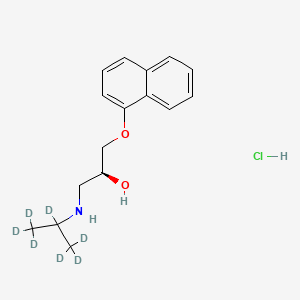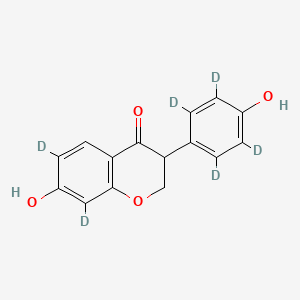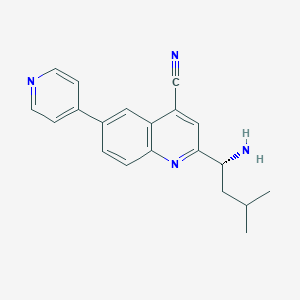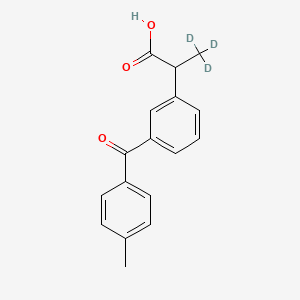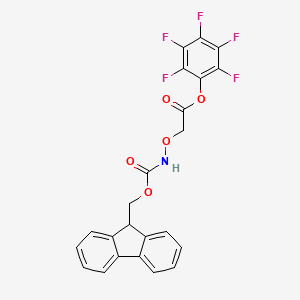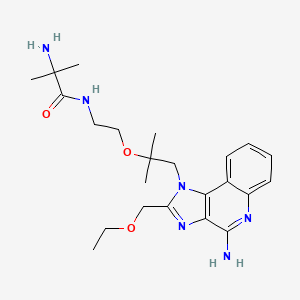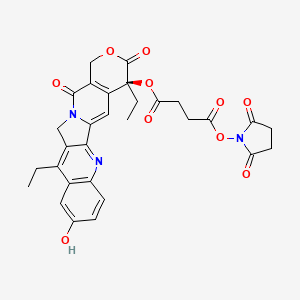
SN38 NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SN38 NHS ester is a derivative of 7-ethyl-10-hydroxycamptothecin (SN38), which is the active metabolite of the chemotherapy drug irinotecan. SN38 is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication. The NHS ester form of SN38 is used to facilitate the conjugation of SN38 to other molecules, such as antibodies, for targeted drug delivery .
Preparation Methods
The preparation of SN38 NHS ester involves the reaction of SN38 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
SN38 NHS ester undergoes various chemical reactions, primarily involving the NHS ester group. These reactions include:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form SN38 and NHS.
Conjugation Reactions: This compound can be conjugated to proteins, peptides, or other molecules containing primary amines, facilitating targeted drug delivery.
Scientific Research Applications
SN38 NHS ester has several scientific research applications:
Chemistry: Used in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Biology: Employed in bioconjugation techniques to attach SN38 to biomolecules for studying cellular processes.
Industry: Applied in the production of ADCs and other bioconjugates for pharmaceutical applications.
Mechanism of Action
SN38 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, SN38 prevents the re-ligation of DNA strands, leading to DNA damage and cell death . The NHS ester form allows for the targeted delivery of SN38 to specific cells or tissues, enhancing its therapeutic efficacy .
Comparison with Similar Compounds
SN38 NHS ester is compared with other camptothecin derivatives such as irinotecan and topotecan:
Irinotecan: A prodrug that is converted to SN38 in the body.
Topotecan: Another topoisomerase I inhibitor with better water solubility but lower potency compared to SN38.
Rubitecan: A camptothecin derivative with similar mechanisms but different pharmacokinetic properties.
This compound is unique due to its ability to be conjugated to other molecules, enhancing its delivery and efficacy in targeted therapies .
Properties
Molecular Formula |
C30H27N3O10 |
|---|---|
Molecular Weight |
589.5 g/mol |
IUPAC Name |
1-O-[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate |
InChI |
InChI=1S/C30H27N3O10/c1-3-16-17-11-15(34)5-6-21(17)31-27-18(16)13-32-22(27)12-20-19(28(32)39)14-41-29(40)30(20,4-2)42-25(37)9-10-26(38)43-33-23(35)7-8-24(33)36/h5-6,11-12,34H,3-4,7-10,13-14H2,1-2H3/t30-/m0/s1 |
InChI Key |
QHTNUJULDWEFJN-PMERELPUSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CCC(=O)ON5C(=O)CCC5=O)C2=NC6=C1C=C(C=C6)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCC(=O)ON5C(=O)CCC5=O)C2=NC6=C1C=C(C=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


